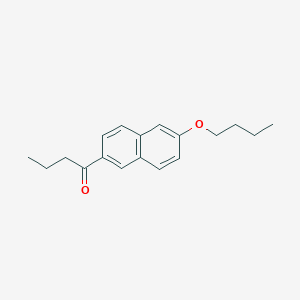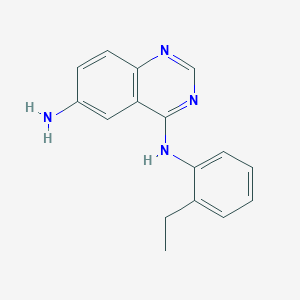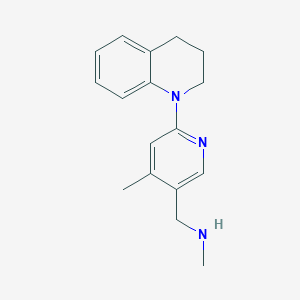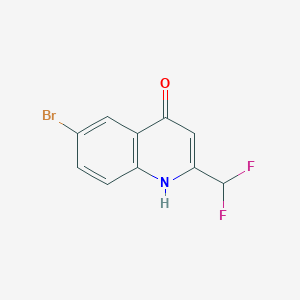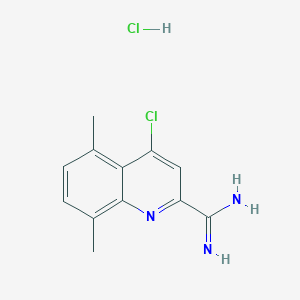![molecular formula C13H16O6 B11852062 (4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-O-Benzylidene-D-galactose is a carbohydrate derivative with the molecular formula C13H16O6 and a molecular weight of 268.26 g/mol . This compound is commonly used in the field of biomedicine and serves as a key intermediate in the synthesis of various pharmaceutical drugs. Its unique structure and functional properties make it an essential tool in biomedical research and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Benzylidene-D-galactose typically involves the protection of the hydroxyl groups of D-galactose using benzylidene acetals. One common method includes the reaction of D-galactose with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the benzylidene acetal . The reaction is usually carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of 4,6-O-Benzylidene-D-galactose follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The purification of the product is often achieved through crystallization or precipitation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-O-Benzylidene-D-galactose undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as benzoylation, to form benzoylated derivatives.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, sodium periodate
Reduction: Sodium cyanoborohydride, molecular sieves
Substitution: Benzoyl cyanide, DMAP (4-Dimethylaminopyridine)
Major Products Formed
Oxidation: Oxidized derivatives of 4,6-O-Benzylidene-D-galactose
Reduction: 6-O-Benzyl ethers
Substitution: Benzoylated derivatives
Applications De Recherche Scientifique
4,6-O-Benzylidene-D-galactose has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4,6-O-Benzylidene-D-galactose involves its role as a protecting group in carbohydrate chemistry. The benzylidene acetal group protects the hydroxyl groups of D-galactose, allowing selective reactions to occur at other positions on the molecule . This selective protection is crucial for the synthesis of complex carbohydrate structures and glycosylation reactions .
Comparaison Avec Des Composés Similaires
4,6-O-Benzylidene-D-galactose can be compared with other benzylidene-protected carbohydrates, such as:
- 4,6-O-Benzylidene-D-glucose
- 4,6-O-Benzylidene-D-mannose
- 4,6-O-Benzylidene-D-altrose
These compounds share similar protective properties but differ in the configuration of the sugar moiety. The uniqueness of 4,6-O-Benzylidene-D-galactose lies in its specific application in the synthesis of D-galactose derivatives and its role in biomedical research .
Propriétés
Formule moléculaire |
C13H16O6 |
|---|---|
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
(4aR,7R,8R,8aR)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol |
InChI |
InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11+,12?,13?/m1/s1 |
Clé InChI |
FOLRUCXBTYDAQK-NZRGBPHASA-N |
SMILES isomérique |
C1[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |
SMILES canonique |
C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





